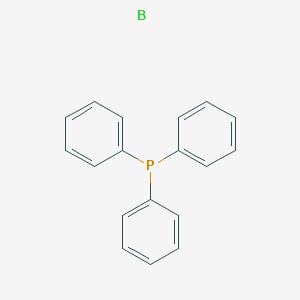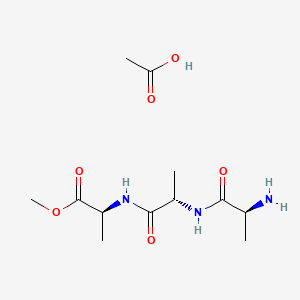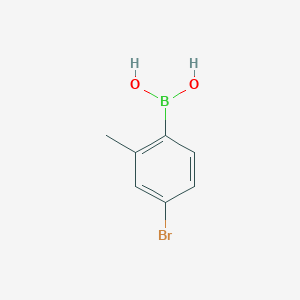
4-Bromo-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO2 . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
- Subsequently, transmetalation occurs, where formally nucleophilic organic groups (such as boron) are transferred from the boron atom to the palladium center. This step is crucial for creating carbon–carbon bonds .
- Metabolism : Boronic acids can undergo hydrolysis, especially in aqueous environments. However, the stability of 4-Bromo-2-methylphenylboronic acid may vary .
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methylphenylboronic acid is known to participate in biochemical reactions such as the Suzuki-Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds, and is widely used in organic synthesis . The boronic acid moiety of this compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid moiety of the compound interacts with a palladium catalyst and a halide-containing organic compound to form a new carbon-carbon bond . This process involves binding interactions with the palladium catalyst and changes in the electronic structure of the molecules involved.
Metabolic Pathways
Boronic acids are generally involved in various biochemical reactions, potentially interacting with various enzymes and cofactors
Subcellular Localization
Understanding where this compound localizes within the cell could provide insights into its function and activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylphenylboronic acid primarily undergoes substitution reactions , particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Bromo-2-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromophenylboronic acid
- 2-Methylphenylboronic acid
- 4-Bromo-2-methylphenylboronic acid
Comparison: this compound is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to its analogs . For instance, the bromine atom enhances the compound’s ability to participate in cross-coupling reactions, while the methyl group influences its steric and electronic properties .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUDVVISBTSHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431184 |
Source


|
| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-71-9 |
Source


|
| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
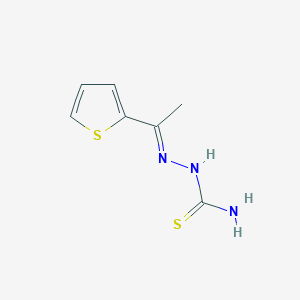
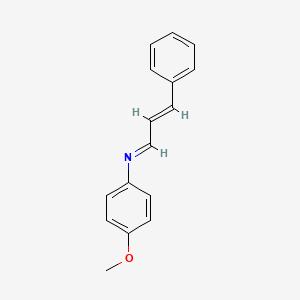
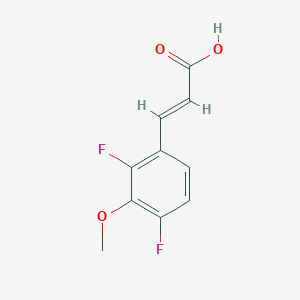

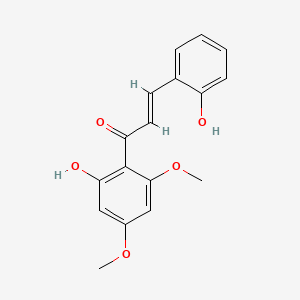
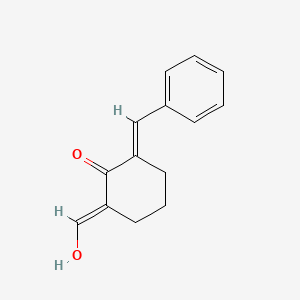
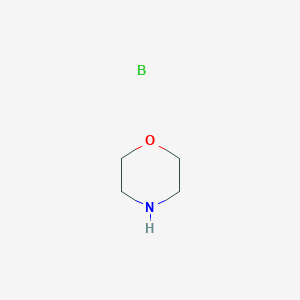
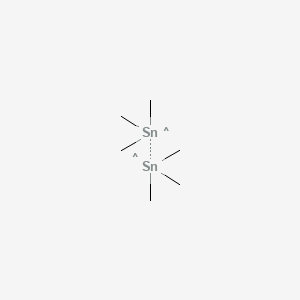
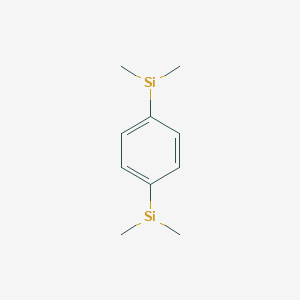

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

